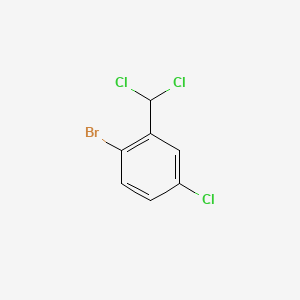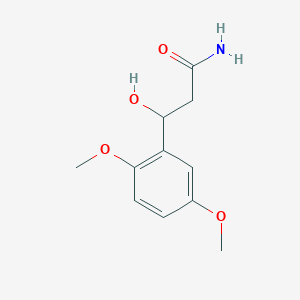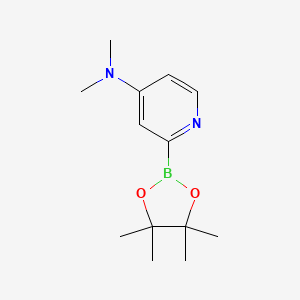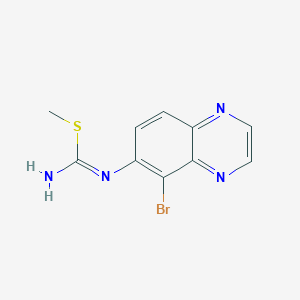
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea: is a chemical compound that belongs to the class of quinoxaline derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a methylisothiourea group at the 6th position of the quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea typically involves the following steps:
Bromination: The quinoxaline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Methylisothiourea Group: The brominated quinoxaline is then reacted with methylisothiourea under basic conditions to introduce the S-methylisothiourea group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The methylisothiourea group can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or acetonitrile).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield quinoxaline derivatives with various functional groups, while oxidation reactions can produce quinoxaline N-oxides.
Aplicaciones Científicas De Investigación
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Bromo-6-quinoxalinyl)-S-methylisothiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-Bromo-6-quinoxalinyl)guanidine: This compound has a guanidine group instead of a methylisothiourea group.
1-(5-Bromo-6-quinoxalinyl)thiourea: This compound has a thiourea group instead of a methylisothiourea group.
N-(2-Aminoethyl)-N’-(5-bromo-6-quinoxalinyl)thiourea: This compound has an aminoethyl group in addition to the thiourea group.
Uniqueness
(5-Bromo-6-quinoxalinyl)-S-methylisothiourea is unique due to the presence of the S-methylisothiourea group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H9BrN4S |
|---|---|
Peso molecular |
297.18 g/mol |
Nombre IUPAC |
methyl N'-(5-bromoquinoxalin-6-yl)carbamimidothioate |
InChI |
InChI=1S/C10H9BrN4S/c1-16-10(12)15-6-2-3-7-9(8(6)11)14-5-4-13-7/h2-5H,1H3,(H2,12,15) |
Clave InChI |
RCLLZSCIPUJGRR-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC1=C(C2=NC=CN=C2C=C1)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


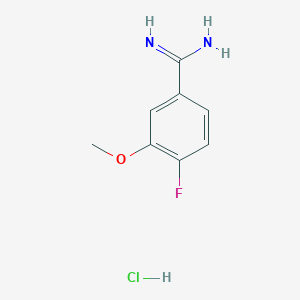

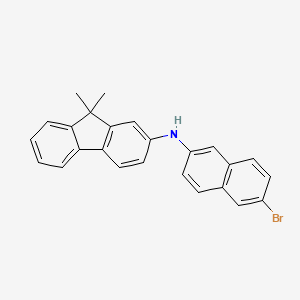

![Dimethyl 2-oxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13694525.png)

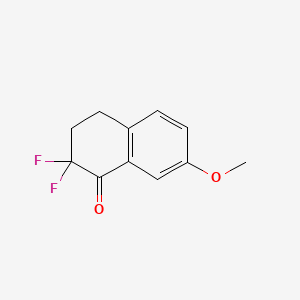

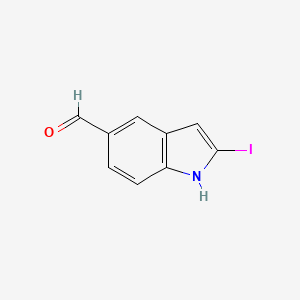

![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
